tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate

Chemoselectivity Suzuki-Miyaura Oxidative Addition

tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate (CAS 914103-95-0) is a bifunctional phenethylamine derivative with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol. The molecule features an N-Boc protected amine and a para-bromomethyl substituent, classifying it as a benzylic bromide (Csp³-Br) electrophile.

Molecular Formula C14H20BrNO2
Molecular Weight 314.22 g/mol
Cat. No. B13488676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate
Molecular FormulaC14H20BrNO2
Molecular Weight314.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CBr
InChIInChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-10H2,1-3H3,(H,16,17)
InChIKeyIBRSMNFKTXUPKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate (CAS 914103-95-0): Procurement-Grade Profile of a Phenethylamine Building Block


tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate (CAS 914103-95-0) is a bifunctional phenethylamine derivative with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol . The molecule features an N-Boc protected amine and a para-bromomethyl substituent, classifying it as a benzylic bromide (Csp³-Br) electrophile. This structural motif is distinct from simple aryl bromides (Csp²-Br), conferring enhanced reactivity in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. It is formally registered as a key synthetic intermediate for the FDA-approved selective estrogen receptor degrader (SERD) Elacestrant (RAD1901) .

Why tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate Cannot Be Replaced by Aryl Bromide or Chloro Analogs in Synthetic Routes


Generic substitution of this building block with its 4-bromophenyl analog (CAS 120157-97-3) or its chloromethyl congener leads to divergent synthetic outcomes due to fundamentally different chemoselectivity and reaction kinetics. The hybridization state of the carbon-bromine bond is critical: the target compound's Csp³-Br benzylic bromide undergoes oxidative addition with Pd(0) catalysts selectively over Csp²-Br bonds in competitive Suzuki-Miyaura reactions [1]. Additionally, the relative leaving-group ability of bromide vs. chloride dictates that bromomethyl-bearing intermediates provide markedly faster alkylation rates than chloromethyl derivatives, enabling shortened reaction times and reduced thermal exposure [2]. Uninformed analog substitution therefore risks regiochemical scrambling, persistent low conversion, or structural incompatibility with the downstream Elacestrant pharmacophore .

Quantitative Differentiation Evidence for tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate vs. Closest Analogs


Chemoselective Palladium-Catalyzed Cross-Coupling: Csp³-Br Benzylic Bromide vs. Csp²-Br Aryl Bromide

In competitive intramolecular Suzuki-Miyaura coupling experiments, palladium catalysts ligated with unhindered phosphines (PPh₃, xantphos) demonstrate exclusive selectivity for the Csp³-Br benzylic bromide site over the Csp²-Br aryl bromide site. The analogous 4-bromophenyl compound (CAS 120157-97-3), which contains only a Csp²-Br bond, cannot achieve this orthogonal reactivity profile critical for sequential functionalization [1].

Chemoselectivity Suzuki-Miyaura Oxidative Addition

High-Yield Benzylic Suzuki Coupling: Yield Range for Bromomethyl Arenes

Benzylic bromides structurally analogous to the target compound undergo Pd-catalyzed Suzuki coupling with arylboronic acids to afford diarylmethanes in very high yields. A study using Pd(OAc)₂/PPh₃ at low catalyst loading (0.002–1 mol%) demonstrated isolated yields for benzylic bromide substrates ranging from 86% to 99% under mild thermal conditions [1]. In contrast, chloromethyl analogs require more forcing conditions and often produce lower yields due to slower oxidative addition.

Cross-Coupling Yield Diarylmethane Benzylic Halide

Nucleophilic Substitution Reactivity: Bromomethyl vs. Chloromethyl Leaving Group Competition

Systematic studies on halomethyl-substituted imidazolium salts demonstrate that bromomethyl-functionalized electrophiles are significantly more reactive toward N, O, and S nucleophiles than their chloromethyl counterparts. This difference is attributed to the lower bond dissociation energy of the C-Br bond and superior bromide leaving-group ability [1]; [2]. When considering the target compound's bromomethyl group, this translates to complete alkylation of amines or thiols at ambient temperature, whereas chloromethyl analogs require elevated temperature or catalyst activation.

Nucleophilic Substitution Leaving Group SN2

Validated Intermediate for FDA-Approved Drug Elacestrant vs. Non-Pharmaceutical Analog

The target compound is the formally registered and procured intermediate for Elacestrant (RAD1901) ; . Its aryl-bromide congener, tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate (CAS 120157-97-3), is documented as a building block for antimalarial cysteine protease inhibitors (FP-2/PfDHFR), not for approved oncology therapeutics . This difference in end-market validation (FDA-approved API supply chain vs. early-stage research) directly impacts procurement compliance, regulatory filing support, and supply chain continuity requirements.

Pharmaceutical Intermediate Elacestrant Regulatory Starting Material

Physicochemical Differentiation: Molecular Weight, Purity, and Physical Form

The target compound differs substantially in molecular weight and purity specification from its 4-bromophenyl comparator. The additional methylene spacer of the target compound increases the formula mass to 314.22 Da (C₁₄H₂₀BrNO₂) compared to 300.19 Da (C₁₃H₁₈BrNO₂) for the 4-bromophenyl analog ; . Typical commercial purity for the target compound is specified at ≥98% (HPLC), whereas the 4-bromophenyl analog is often supplied at 97% ; . The 4-bromophenyl analog is reported to have a melting point of 58–59 °C, suggesting it is a low-melting solid, whereas physical form data (melting point) for the target bromomethyl derivative has not been experimentally established, indicating a potentially different physical handling profile .

Purity Specification Molecular Weight Commodity Pricing

Optimal Procurement Scenarios for tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate Based on Evidence-Based Differentiation


Synthesis of Elacestrant (RAD1901) and Related SERD Analog Programs

This building block is the validated starting material for the FDA-approved breast cancer therapeutic Elacestrant. Based on its documented role as the intermediate, procurement should be prioritized for late-stage clinical supply and commercial manufacturing where regulatory starting material (RSM) designation is critical . Its benzylic bromide makes it the exclusive substrate for the key C-C bond-forming step in the Elacestrant route, a role that the 4-bromophenyl analog cannot fulfill due to the absence of the reactive benzylic handle .

Selective Sequential Functionalization for Biaryl Libraries

In medicinal chemistry programs requiring two sequential, chemoselective cross-coupling events, the target compound provides an unmatched orthogonality profile. The Csp³-Br benzylic site can be coupled in the presence of a Csp²-Br aryl bromide using unhindered phosphine ligands (PPh₃), a selectivity thoroughly elucidated by Mollar et al. [1]. This is impossible to replicate with 4-bromophenyl analogs, which only possess a single, less controllable Csp² electrophilic center.

Ambient-Temperature Alkylation of Heat-Sensitive Substrates

The benzylic bromide reactivity of this compound permits efficient N- or O-alkylation reactions at ambient temperature, avoiding the thermal decomposition of the acid-labile tert-butyloxycarbonyl (Boc) protecting group. This reactivity advantage over the less reactive chloromethyl analog directly reduces the need for thermal stress during synthesis, resulting in higher assembly yields for complex amines and peptidomimetics [2].

Quote Request

Request a Quote for tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.